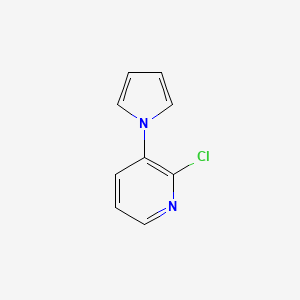

2-chloro-3-(1H-pyrrol-1-yl)pyridine

説明

Significance of Pyridine (B92270) and Pyrrole (B145914) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered aromatic heterocycle structurally related to benzene (B151609) with one nitrogen atom replacing a carbon-hydrogen unit, is a cornerstone in synthetic chemistry. wikipedia.orglibretexts.org Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. nih.govnih.govresearchgate.net The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing its reactivity and making it a versatile building block. nih.gov Pyridine-containing compounds have demonstrated a wide range of biological activities, and this scaffold is present in numerous FDA-approved drugs. nih.govresearchgate.net

Similarly, the pyrrole ring, a five-membered aromatic heterocycle, is a crucial structural motif in many natural and synthetic molecules. wikipedia.orgresearchgate.net It forms the core of essential biological molecules like heme and chlorophyll. researchgate.net The aromatic character of pyrrole arises from the delocalization of the nitrogen's lone pair of electrons into the ring system. wikipedia.org This electronic configuration makes pyrrole and its derivatives valuable components in the synthesis of functional materials and pharmacologically active compounds. rsc.org

Historical Context of Chloro-Substituted Pyridines and N-Linked Pyrroles

The study of chloro-substituted pyridines has a long history, driven by their utility as intermediates in the synthesis of more complex molecules. google.com The introduction of chlorine atoms onto the pyridine ring can significantly alter its chemical reactivity, providing strategic points for further functionalization. rsc.org Various methods have been developed over the years for the preparation of chlorinated pyridines, reflecting their importance in industrial and academic research. google.com

The exploration of N-linked pyrroles, where the pyrrole nitrogen is bonded to another molecular fragment, has also been an active area of research. The first comprehensive study of pyrrole itself dates back to the 19th century. nih.gov The development of synthetic methods to create N-N linkages between heterocyclic systems, such as in pyridine-pyrrole conjugates, represents a more recent advancement in heterocyclic chemistry. These synthetic endeavors have expanded the chemical space accessible to chemists, enabling the creation of novel molecular architectures with unique properties.

Structural Classifications of Pyridine-Pyrrole Conjugates

Pyridine-pyrrole conjugates can be classified based on the nature of the linkage between the two heterocyclic rings. In the case of 2-chloro-3-(1H-pyrrol-1-yl)pyridine, the connection is an N-linkage, where the nitrogen atom of the pyrrole ring is directly bonded to a carbon atom of the pyridine ring.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHURMQZAOERMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374065 | |

| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70291-26-8 | |

| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 1h Pyrrol 1 Yl Pyridine

Direct Synthesis Routes

Direct synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine has been effectively demonstrated through condensation reactions, most notably the Paal-Knorr pyrrole (B145914) synthesis.

Condensation Reactions Involving 2-Chloro-3-aminopyridine and Pyrrole Precursors

The Paal-Knorr synthesis is a classical and widely utilized method for constructing pyrrole rings. semanticscholar.org This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. semanticscholar.org In the context of synthesizing this compound, 2-chloro-3-aminopyridine serves as the primary amine. The reaction is typically catalyzed by an acid. semanticscholar.org

Approaches Utilizing 2,5-Dimethoxytetrahydrofuran (B146720) (DMTHF)

A prominent and effective method for the direct synthesis of this compound employs 2,5-dimethoxytetrahydrofuran (DMTHF) as the 1,4-dicarbonyl equivalent in a Clauson-Kaas reaction. prepchem.comnih.gov In a typical procedure, a solution of 2-chloro-3-aminopyridine and 2,5-dimethoxytetrahydrofuran in acetic acid is heated to reflux. prepchem.com The reaction proceeds for a couple of hours, after which the mixture is worked up to isolate the final product. prepchem.com This method has been reported to yield this compound in good yields, for instance, a 75% yield was achieved in one documented procedure. prepchem.com

The mechanism of the Clauson-Kaas reaction involves the acid-catalyzed hydrolysis of DMTHF to generate the reactive 1,4-dicarbonyl species in situ. nih.gov This is followed by condensation with the primary amine, 2-chloro-3-aminopyridine, leading to the formation of the pyrrole ring. nih.gov

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 2-Chloro-3-aminopyridine | 2,5-Dimethoxytetrahydrofuran | Acetic acid | Reflux, 2 hours | 75% |

Synthesis of Related Chloro-Pyrrolyl Pyridine (B92270) Derivatives

The synthesis of related chloro-pyrrolyl pyridine derivatives often involves the construction of the pyridine-pyrrole scaffold through various coupling strategies or by building the pyrrole ring onto a functionalized pyridine.

Preparation of Functionalized Pyridine-Pyrrole Scaffolds

The preparation of functionalized pyridine-pyrrole scaffolds can be achieved through methods like the Suzuki coupling reaction. This approach allows for the formation of a C-C bond between a pyridine and a pyrrole ring, each bearing appropriate functional groups for the coupling reaction. For instance, a bromo-substituted pyridine can be coupled with a pyrrole boronic acid derivative in the presence of a palladium catalyst. nih.govnih.govbeilstein-journals.org This strategy offers a versatile route to a wide range of substituted pyrrolyl-pyridines.

Another approach involves the ring expansion of pyrroles to pyridines. Recent advancements have demonstrated the insertion of a single carbon atom into pyrrole rings to form the corresponding pyridine derivatives. researchgate.netacs.orgacs.org While this is a powerful tool for creating substituted pyridines, its application to the direct synthesis of this compound from a pre-formed pyrrole is less direct.

Strategies for Constructing Pyrrole-Pyridine Linkages

The construction of the linkage between the pyrrole and pyridine rings is a key step. The Clauson-Kaas reaction, as described for the direct synthesis, is a prime example of forming the N-aryl bond between the pyrrole nitrogen and the pyridine ring. nih.gov This method is efficient for creating N-substituted pyrroles from primary amines. nih.gov

Cross-coupling reactions, such as the Suzuki coupling, provide an alternative and powerful strategy for forming a C-C linkage between the two heterocyclic rings. nih.govbeilstein-journals.org This typically involves reacting a halogenated pyridine with a pyrrole-boronic acid or ester derivative. nih.gov This method is highly versatile and allows for the introduction of a wide variety of substituents on both rings.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of pyrroles is no exception. semanticscholar.org Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rasayanjournal.co.in

For pyrrole synthesis, several greener approaches have been explored. These include the use of water or water-ethanol mixtures as solvents, which are more environmentally benign than many traditional organic solvents. researchgate.netnih.gov Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The use of solid acid catalysts, such as zeolites, in Paal-Knorr type reactions is another green alternative, as they can often be recovered and reused. rsc.org Furthermore, ultrasound has been employed to increase reaction rates and avoid the need for high temperatures. semanticscholar.org These green methodologies are applicable to the synthesis of pyrrole derivatives in general and could potentially be adapted for the synthesis of this compound and related compounds to minimize their environmental impact. semanticscholar.orgrasayanjournal.co.in

Chemical Reactivity and Derivatization of 2 Chloro 3 1h Pyrrol 1 Yl Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Chloro Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. youtube.comquimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring. youtube.com

The chlorine atom in 2-chloropyridines can be readily displaced by various nitrogen-containing nucleophiles, such as primary and secondary amines. youtube.comconsensus.app These reactions are fundamental in the synthesis of a wide range of substituted aminopyridines. The reaction of 2-chloro-3-(1H-pyrrol-1-yl)pyridine with different amines would be expected to yield the corresponding 2-amino-3-(1H-pyrrol-1-yl)pyridine derivatives. The general scheme for this reaction is presented below:

General Reaction Scheme:

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product |

|---|---|

| Primary Aliphatic Amines | 2-(Alkylamino)-3-(1H-pyrrol-1-yl)pyridines |

| Secondary Aliphatic Amines | 2-(Dialkylamino)-3-(1H-pyrrol-1-yl)pyridines |

Nucleophilic aromatic substitution reactions, such as the one described above, generally proceed through an achiral intermediate and result in a racemic mixture if a chiral center is formed. youtube.com In the case of this compound, the substitution reaction at the C2 position of the pyridine ring does not create a new stereocenter in the product, assuming the incoming nucleophile is achiral. However, if a chiral amine is used as the nucleophile, the resulting product would be a mixture of diastereomers. The stereochemical outcome would depend on the specific reaction conditions and the nature of the chiral auxiliary.

Reactions Involving the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. pearson.comnih.gov The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms. pearson.comlibretexts.org

Electrophilic substitution on the pyrrole ring of this compound is expected to occur preferentially at the C2' or C5' position (the alpha positions) of the pyrrole ring. This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance than the intermediate formed by attack at the C3' or C4' position (the beta positions). onlineorganicchemistrytutor.comlibretexts.org Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. wikipedia.orglumenlearning.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Pyrrole Ring

| Reagent | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Br₂ | Br⁺ | 2-Chloro-3-(2-bromo-1H-pyrrol-1-yl)pyridine and/or 2-Chloro-3-(5-bromo-1H-pyrrol-1-yl)pyridine |

| HNO₃/H₂SO₄ | NO₂⁺ | 2-Chloro-3-(2-nitro-1H-pyrrol-1-yl)pyridine and/or 2-Chloro-3-(5-nitro-1H-pyrrol-1-yl)pyridine |

The nitrogen atom of the pyrrole ring in this compound is already substituted with the pyridine ring, making further N-alkylation or N-acylation reactions at this position impossible without cleaving the N-C bond. However, the pyrrole NH proton in a parent pyrrole is weakly acidic and can be removed by a strong base to form a nucleophilic pyrrolide anion. wikipedia.org In the case of this compound, this is not applicable as there is no NH proton.

Transformations of the Pyridine Ring System

The pyridine ring system can undergo a variety of transformations, although these are generally less common than substitutions at the ring carbons. One such transformation is the Ciamician-Dennstedt rearrangement, where a pyrrole reacts with a dichlorocarbene (B158193) to form a 3-chloropyridine. wikipedia.org While this is a method for synthesizing chloropyridines from pyrroles, it is not a direct transformation of the already-formed pyridine ring in this compound. Another potential transformation is electrochemical ring expansion, where pyrrole derivatives can be converted to polysubstituted pyridines. acs.org

C-H Functionalization Strategies

The direct functionalization of C-H bonds in pyridine rings is a significant area of research in organic synthesis, aiming for more sustainable and efficient chemical processes. rsc.org For pyridine derivatives like this compound, C-H functionalization offers a direct route to introduce various substituents onto the pyridine core without pre-functionalization.

While specific studies on the C-H functionalization of this compound are not extensively detailed in the provided results, the general principles of pyridine C-H activation are applicable. The electron-poor nature of the pyridine ring and the coordinating effect of the nitrogen atom present challenges for direct functionalization. rsc.org However, various catalytic systems, often involving transition metals, have been developed to overcome these hurdles. acs.org These methods can enable the introduction of aryl, alkyl, and other functional groups at specific positions of the pyridine ring.

Research into the C-H activation of pyridines has shown that the reaction's regioselectivity can be controlled by the choice of catalyst and directing groups. acs.org In the case of this compound, the pyrrole substituent and the chlorine atom would influence the position of C-H activation.

Halogen-Specific Reactivity and Regioselectivity

The chlorine atom at the 2-position of the pyridine ring is a key site for chemical modification through various cross-coupling reactions. This halogen-specific reactivity allows for the selective introduction of a wide array of functional groups.

Table 1: Halogen-Specific Reactions of this compound

| Reaction Type | Reagent | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Palladium catalyst | 2-Aryl-3-(1H-pyrrol-1-yl)pyridine |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst | 2-Amino-3-(1H-pyrrol-1-yl)pyridine |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | 2-Alkynyl-3-(1H-pyrrol-1-yl)pyridine |

| Stille Coupling | Organostannane | Palladium catalyst | 2-Alkyl/Aryl-3-(1H-pyrrol-1-yl)pyridine |

The regioselectivity of these reactions is high, with the transformation occurring specifically at the carbon-chlorine bond. This is due to the well-established reactivity of halogenated pyridines in transition metal-catalyzed cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and functional group tolerance.

Cyclization Reactions and Annulation Pathways

The structure of this compound provides opportunities for the construction of fused heterocyclic systems through cyclization reactions. These reactions can involve either intramolecular processes, where the existing atoms of the molecule react to form a new ring, or intermolecular cycloadditions with other reagents.

Intramolecular Cyclizations Leading to Fused Systems

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of novel fused polycyclic structures. rsc.orgnih.gov These reactions often involve the strategic introduction of a reactive functional group that can then participate in a ring-closing event.

For instance, if a suitable functional group is introduced at the 2-position (by displacing the chlorine) or on the pyrrole ring, it can undergo an intramolecular reaction with another part of the molecule. A common strategy involves the formation of a bond between the pyridine and pyrrole rings, leading to pyrido[2,3-b]pyrrole derivatives.

An example of a strategy that could be adapted is the intramolecular azide-alkyne cycloaddition (IAAC). nih.govkuleuven.be By introducing an azide (B81097) functionality on the pyridine ring and an alkyne on the pyrrole ring (or vice versa), a fused triazole ring system could be constructed.

Cycloaddition Reactions with Complementary Reagents

This compound can also participate in cycloaddition reactions with other reagents to form more complex cyclic structures. youtube.com The pyrrole ring, in particular, can act as a diene or dienophile in Diels-Alder type reactions, although its aromaticity can reduce its reactivity.

More synthetically useful are [3+2] cycloadditions. For example, if the pyrrole ring is appropriately substituted, it can react with a three-atom component to form a five-membered ring fused to the pyridine core.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Complementary Reagent | Potential Product |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile (e.g., maleic anhydride) | Adduct with a new six-membered ring |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Fused five-membered heterocyclic ring |

The specific conditions and the nature of the substituents on both the pyridine and the complementary reagent would determine the feasibility and outcome of these cycloaddition reactions.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural verification of organic molecules. For 2-chloro-3-(1H-pyrrol-1-yl)pyridine, a comprehensive NMR analysis involves one-dimensional and two-dimensional experiments to map out the complete atomic framework.

One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure by identifying the distinct chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to display seven distinct signals corresponding to the seven protons on the pyridine (B92270) and pyrrole (B145914) rings. The pyridine ring protons typically appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The proton at position 6 (H-6) is expected to be the most downfield of the pyridine signals, appearing as a doublet of doublets. The pyrrole protons at positions 2' and 5' are chemically equivalent due to symmetry, as are the protons at positions 3' and 4', resulting in two characteristic triplet signals.

The ¹³C NMR spectrum should show nine signals for the nine carbon atoms in the molecule. The carbon atom bonded to chlorine (C-2) would be significantly influenced by the halogen's electronegativity. The carbons of the pyridine ring generally resonate at a lower field than those of the pyrrole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data are estimated based on typical chemical shifts for substituted pyridine and pyrrole rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.40 - 7.50 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.8 |

| H-5 | 7.30 - 7.40 | dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.8 |

| H-6 | 8.20 - 8.30 | dd | J(H6,H5) ≈ 4.8, J(H6,H4) ≈ 1.8 |

| H-2', H-5' | 6.90 - 7.00 | t | J(H2',H3') ≈ 2.2 |

| H-3', H-4' | 6.20 - 6.30 | t | J(H3',H2') ≈ 2.2 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are estimated based on typical chemical shifts for substituted pyridine and pyrrole rings.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.0 - 150.0 |

| C-3 | 133.0 - 135.0 |

| C-4 | 138.0 - 140.0 |

| C-5 | 123.0 - 125.0 |

| C-6 | 147.0 - 149.0 |

| C-2', C-5' | 120.0 - 122.0 |

| C-3', C-4' | 110.0 - 112.0 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity between the two heterocyclic rings.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each ring. For the pyridine moiety, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent relationship. In the pyrrole ring, a correlation between the protons at the 2'/5' positions and the 3'/4' positions would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would allow for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the two rings. Key correlations would be expected from the pyrrole protons (H-2' and H-5') to the pyridine carbon C-3, and potentially to C-2 and C-4, across the C-N bond. Conversely, correlations from the pyridine proton H-4 to the pyrrole carbons C-2' and C-5' would provide definitive proof of the substitution pattern.

While specific solid-state NMR (ssNMR) studies on this compound are not widely reported, this technique offers powerful insights into the structure of crystalline materials. nih.govrsc.org Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can be used to obtain high-resolution spectra of solid samples. rsc.org For this compound, ¹³C and ¹⁵N CP/MAS NMR could be used to identify the presence of different crystalline forms (polymorphs), which may arise from different packing arrangements or molecular conformations in the solid state. Furthermore, ssNMR can probe intermolecular interactions, such as π-π stacking, which may influence the crystal packing.

Given the presence of two nitrogen atoms in distinct chemical environments, ¹⁵N NMR spectroscopy would be highly informative. nih.gov The pyridine nitrogen, being part of an imine-like system, would resonate at a significantly different chemical shift compared to the pyrrole nitrogen, which is in an environment analogous to an enamine. youtube.com The ¹⁵N chemical shifts are highly sensitive to the electronic structure and can be used to study protonation events or coordination to metal centers in derivative compounds. nih.govnih.gov Studies on pyridine derivatives have shown that ¹⁵N NMR is a sensitive probe of the coordination environment. nih.govrsc.org

X-ray Diffraction (XRD) and Single Crystal Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles.

The bond lengths and angles within the pyridine and pyrrole rings are expected to conform to standard values for aromatic heterocyclic systems. The C-Cl bond length would be a key parameter, as would the geometry around the C3-N1' bond that links the two rings.

Table 3: Expected Molecular Geometry Parameters for this compound Data are estimated based on standard bond lengths and angles from related crystal structures.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Cl | 1.73 - 1.75 |

| C-N (Pyridine) | 1.33 - 1.35 |

| C-C (Pyridine) | 1.38 - 1.40 |

| C-N (Pyrrole) | 1.37 - 1.39 |

| C-C (Pyrrole) | 1.37 - 1.42 |

| C3-N1' | 1.42 - 1.45 |

| Bond Angles (°) | |

| C2-C3-C4 | ~118° |

| C2-C3-N1' | ~119° |

| C4-C3-N1' | ~123° |

| Dihedral Angle (°) | |

| C4-C3-N1'-C2' | 40° - 60° |

Elucidation of Crystal Packing and Intermolecular Interactions (π-π, Hydrogen Bonding)

No publicly available single-crystal X-ray diffraction data for this compound could be located. As a result, a detailed analysis of its crystal packing, including the identification of specific intermolecular interactions such as π-π stacking between the pyridine and pyrrole rings or potential hydrogen bonds, cannot be performed. Studies on other substituted pyrrole or pyridine compounds show varied packing motifs, but these cannot be directly extrapolated to the target molecule without experimental data.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

A dedicated study reporting the full experimental FT-IR and Raman spectra of this compound with detailed vibrational assignments is not present in the available literature. While general spectral regions for functional groups found in similar molecules (e.g., C-H, C=C, C-N stretches in aromatic systems) are known, a specific analysis for this compound is not possible.

Identification of Functional Groups and Bond Stretches

Without experimental spectra, a data table of specific bond stretches and their corresponding wavenumbers (cm⁻¹) cannot be compiled. General vibrational modes expected would include those for the pyridine ring, the pyrrole ring, and the C-Cl bond, but their precise frequencies are undetermined.

Conformational Analysis and Aromaticity Assessment

There are no reports on the use of vibrational spectroscopy to perform a conformational analysis or to assess the aromaticity of this compound. Such an analysis would require detailed experimental spectra, often supported by theoretical calculations, which are currently unavailable.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Absorption Maxima

Specific experimental UV-Vis absorption data for this compound, including its absorption maxima (λmax) in various solvents, has not been published. Therefore, an analysis of its electronic transitions (e.g., π→π, n→π) cannot be detailed.

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Interpretation

No theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic spectrum of this compound were found. Such calculations are essential for interpreting experimental UV-Vis spectra and assigning electronic transitions to specific molecular orbital contributions, but this information has not been reported for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound. For this compound, mass spectrometric analysis confirms its molecular weight to be approximately 178.62 g/mol sinfoochem.combldpharm.comguidechem.com. This technique provides essential data for confirming the identity of the synthesized compound by verifying its expected molecular mass.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of a compound's mass, allowing for the determination of its elemental composition. The exact mass of this compound has been determined to be 178.0297759 u guidechem.com. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing unambiguous confirmation of the chemical formula C₉H₇ClN₂ sinfoochem.comguidechem.com.

The table below summarizes the key mass spectrometry data for the compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | sinfoochem.comguidechem.com |

| Molecular Weight | 178.62 g/mol | sinfoochem.combldpharm.comguidechem.com |

| Exact Mass | 178.0297759 u | guidechem.com |

| Monoisotopic Mass | 178.0297759 u | guidechem.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules. researchgate.net A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the behavior of 2-chloro-3-(1H-pyrrol-1-yl)pyridine.

Geometry Optimization and Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization, which calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy conformation is found. The outcome of this process provides key structural parameters.

For this compound, this would yield precise data on:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-H, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-Cl).

Dihedral Angles: The rotational angle between the planes of four connected atoms, which would define the relative orientation of the pyridine (B92270) and pyrrole (B145914) rings.

These calculated parameters are often compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational method.

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of bonds or the bending of angles.

The results are used to:

Simulate Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. nih.gov

Assign Experimental Spectra: By comparing the simulated spectra with experimentally recorded ones, each absorption band can be assigned to a specific vibrational mode of the molecule. This helps in the structural characterization of the compound.

Confirm Minimum Energy Structure: The absence of imaginary frequencies in the calculation confirms that the optimized geometry corresponds to a true energy minimum.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Maps)

Analysis of the electronic structure provides insight into the molecule's reactivity and properties. Key aspects include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap , is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution within a molecule, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are color-coded, typically with red indicating areas of high electron density (negative potential, prone to electrophilic attack) and blue indicating areas of low electron density (positive potential, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the chlorine atom, highlighting them as potential sites for interaction with electrophiles.

Fukui Functions and Global Reactivity Parameters

To further quantify chemical reactivity, DFT calculations can be used to determine global reactivity parameters and Fukui functions.

Global Reactivity Parameters: Derived from the HOMO and LUMO energies, these parameters include:

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui function values at each atomic site, one can predict where the molecule is most likely to react.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, molecular modeling and dynamics simulations can be used to study the behavior of molecules in a condensed phase (like a liquid or solid) or their interaction with other molecules, such as biological macromolecules.

Molecular Modeling: This can involve docking studies, where the this compound molecule is computationally placed into the active site of a protein. Such models are used in drug discovery to predict the binding affinity and orientation of a potential drug molecule with its biological target.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. An MD simulation of this compound could be used to study its conformational flexibility, its interactions with solvent molecules, or its behavior within a larger system, providing insights that are not accessible from static, single-molecule calculations. nih.gov

Conformational Analysis and Energy Minima

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyridine and pyrrole rings. Theoretical calculations are essential to identify the most stable conformations (energy minima) and the energy barriers separating them.

The molecular architecture is defined by the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a perfectly planar conformation is generally not the most stable state. Instead, the molecule adopts a twisted conformation.

Studies on structurally similar (pyrrol-2-yl)pyridines have revealed that the dihedral angles between the rings can vary. For instance, in different polymorphs and isomers, these angles have been observed to range from as low as 5.0° to as high as 16.8° researchgate.net. In another substituted pyrrol-1-yl-pyridine derivative, a dihedral angle of 28.93° was reported, indicating that substituents can significantly influence the preferred conformation nih.gov. For this compound, computational modeling would predict one or more low-energy conformations characterized by a specific, non-zero dihedral angle, representing the molecule's most probable shapes. These stable arrangements, known as conformers, can include syn and anti orientations of the heterorings researchgate.net.

Molecular Dynamics for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. While specific MD studies on this exact compound are not extensively reported in the literature, the methodology is widely applied to similar heterocyclic systems to understand their flexibility and interactions in different environments, such as in solution nih.gov.

An MD simulation would model the movements of each atom in the molecule, providing insights into:

Conformational Flexibility: How the dihedral angle between the pyridine and pyrrole rings fluctuates around the energy minima at a given temperature.

Rotational Barriers: The frequency and dynamics of transitions between different stable conformations.

Solvent Interactions: The organization and interaction of solvent molecules around the solute, revealing information about solvation shells and potential hydrogen bonding dynamics.

Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, beyond the static picture provided by energy minimization calculations.

Steric and Electronic Influences on Molecular Architecture

The three-dimensional structure of this compound is a finely tuned balance of competing steric and electronic effects.

Electronic Influences:

π-Conjugation: A significant electronic interaction in pyridyl-pyrroles is the π,π-conjugation between the electron-donating pyrrole ring and the electron-accepting pyridine ring researchgate.net. This conjugation favors a planar arrangement to maximize the overlap of p-orbitals, which contributes to the stability of the molecule.

Substituent Effects: The chlorine atom at the 2-position of the pyridine ring acts as an electron-withdrawing group. This influences the electron distribution across the entire molecule, affecting the reactivity and electronic properties of the pyridine ring nih.gov.

Steric Influences:

Inter-ring Repulsion: The primary steric factor is the repulsion between the hydrogen atom at the 2-position of the pyrrole ring and the hydrogen atom at the 4-position of the pyridine ring. This steric clash prevents the molecule from adopting a fully planar structure, forcing the rings to twist relative to each other researchgate.netacs.org.

Conformational Preference: The balance between the stabilizing force of π-conjugation (favoring planarity) and steric repulsion (favoring a twist) ultimately determines the molecule's equilibrium geometry and the height of the rotational barrier between conformers nih.gov.

Aromaticity Indices and Delocalization Studies

The aromaticity of the constituent pyrrole and pyridine rings is a key feature of this compound. Computational chemistry provides quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus Independent Chemical Shift (NICS), which assess the degree of electron delocalization.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 represents a non-aromatic Kekulé structure nih.gov. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a perfect aromatic system.

For the parent, unsubstituted rings, both pyridine and pyrrole exhibit high HOMA values, confirming their strong aromatic character. While specific values for this compound are not available, data from related computational studies on the parent heterocycles provide a reliable estimate. The substitution and interaction between the rings are expected to cause only minor perturbations to these values researchgate.netnih.gov.

| Ring | Typical HOMA Value | Reference |

|---|---|---|

| Pyridine | ~0.97 - 0.999 | nih.govdtu.dk |

| Pyrrole | ~0.95 - 0.98 | researchgate.netresearchgate.net |

Nucleus Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Large negative values are indicative of a diatropic ring current, a hallmark of aromaticity.

Both pyridine and pyrrole consistently show significant negative NICS values in computational studies, confirming their aromatic nature. The NICS(1) value is often considered a better indicator as it is less influenced by local σ-bond effects. The values for this compound are expected to be in a similar range to those of the parent compounds.

| Ring | Typical NICS(0) (ppm) | Typical NICS(1) (ppm) | Reference |

|---|---|---|---|

| Pyridine | ~ -8.0 to -10.0 | ~ -11.0 to -13.0 | researchgate.net |

| Pyrrole | ~ -12.0 to -15.0 | ~ -14.0 to -16.0 | researchgate.net |

Investigation of Intermolecular Interactions

The chlorine atom, the pyrrole N-H group, and the extended π-systems of this compound allow for a variety of potential intermolecular interactions that govern its solid-state packing and solution-phase behavior.

Hydrogen Bonding: The most prominent hydrogen bond donor is the N-H group of the pyrrole ring. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In related (pyrrol-2-yl)pyridines, nearly linear N(pyrrole)—H···N(pyridine) hydrogen bonds are a key feature of their crystal structures researchgate.net.

C—H···Cl and C—H···π Interactions: Weak hydrogen bonds involving carbon as a donor are also significant. The chlorine atom can act as a weak hydrogen bond acceptor, leading to C—H···Cl interactions, which have been observed in other 2-chloro-substituted nitrogen heterocycles researchgate.net. Additionally, C—H groups can interact with the electron-rich faces of the aromatic rings, forming C—H···π interactions nih.govmdpi.com.

Halogen-based Interactions: The chlorine atom can participate in Cl···Cl contacts. Depending on the geometry, these can be either attractive (Type II) or repulsive (Type I) and play a role in the crystal packing of chloro-substituted aromatic compounds researchgate.net.

π–π Stacking: The planar, electron-rich aromatic rings of the molecule can stack on top of one another. Such π–π stacking interactions are a common feature in the aggregation of related molecules like 4-(pyrrol-1-yl)pyridine and are crucial for the formation of ordered supramolecular structures mdpi.com.

Following a comprehensive review of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus solely on the compound "this compound" corresponding to the detailed sections requested in the outline. The research required to generate thorough, informative, and scientifically accurate content for subsections such as Hydrogen Bonding Networks, Pi-Stacking, Hirshfeld Surface Analysis, Reaction Mechanism Elucidation, Transition State Characterization, Kinetic and Thermodynamic Considerations, and Bonding Evolution Theory for this specific molecule is not present in the public domain.

Therefore, it is not possible to construct the article as requested while adhering to the strict requirements of focusing solely on "this compound" and providing detailed research findings for each specified computational and theoretical investigation. To do so would require fabricating data or presenting information from unrelated molecules, which would violate the core principles of scientific accuracy.

Applications As a Synthetic Building Block and in Materials Science

Role as a Key Intermediate in Organic Synthesis

The utility of 2-chloro-3-(1H-pyrrol-1-yl)pyridine as a foundational element in organic synthesis is significant, primarily serving as a precursor for a variety of more complex heterocyclic systems. The presence of the reactive chlorine atom on the pyridine (B92270) ring, coupled with the pyrrole (B145914) substituent, provides chemists with a versatile platform for molecular elaboration.

Precursor for Advanced Heterocyclic Scaffolds

The structure of this compound is primed for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science due to their often-unique biological and photophysical properties. The chloro group at the 2-position of the pyridine ring is a key functional handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the chloro substituent can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce new functional groups or to build additional rings onto the pyridine core. This approach is analogous to the synthesis of furo[2,3-b]pyridines, which can be prepared from 2-chloro-3-iodopyridine, demonstrating the utility of a halogenated pyridine ring in the construction of fused bicyclic systems ias.ac.in. The pyrrole ring, while generally less reactive towards electrophiles than an unsubstituted pyrrole due to the electron-withdrawing nature of the pyridine, can also be functionalized, offering another dimension for structural diversification.

Integration into Complex Molecular Architectures

Beyond the formation of fused ring systems, this compound can be incorporated into larger, more complex molecular architectures. The chloro group allows for its attachment to other molecular fragments through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis anu.edu.aumdpi.comrsc.orgnih.gov. This enables the strategic introduction of the pyrrolyl-pyridine unit into a wide array of molecules, including natural product analogues, pharmaceutical intermediates, and functional organic materials. The ability to perform site-selective reactions on either the pyridine or pyrrole ring further enhances its utility as a building block for creating structurally diverse and complex molecules.

Applications in Catalysis and Ligand Design

The combination of a pyridine and a pyrrole ring in this compound makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The nitrogen atoms in both heterocyclic rings can act as Lewis basic sites, allowing for coordination to a metal center.

Ligands for Transition Metal Catalysis

Pyridine and pyrrole moieties are common components of ligands in coordination chemistry nih.govresearchgate.netresearchgate.netnih.gov. The juxtaposition of these two rings in this compound provides a bidentate chelation motif. The chloro group can be further functionalized to introduce other coordinating groups, potentially leading to tridentate or even more complex ligand systems. For example, derivatives of 2-(1H-pyrrol-2-yl)pyridine have been successfully used to synthesize iron(II) and ruthenium(II) complexes researchgate.net. Similarly, ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have been investigated for their antimicrobial properties nih.govmdpi.com. These examples highlight the potential of the pyrrole-pyridine scaffold in creating stable and reactive metal complexes.

Table 1: Examples of Related Pyridine-Pyrrole Based Ligands in Transition Metal Catalysis

| Ligand Type | Metal Center | Application |

| 2-(1H-Pyrrol-2-yl)pyridine | Iron(II), Ruthenium(II) | Coordination Chemistry |

| 2-Pyridin-2-yl-1H-benzimidazole | Ruthenium(II), Ruthenium(III), Ruthenium(IV) | Antimicrobial Agents |

| Substituted Pyridine-Quinoline | Ruthenium(II) | Cytotoxicity and Catalytic Transfer Hydrogenation |

Development of New Catalytic Systems

The development of new catalytic systems is crucial for advancing chemical synthesis. Palladium complexes bearing pyridine-based ligands have shown significant catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions nih.gov. Ruthenium complexes are also widely studied for their catalytic prowess in various organic transformations, including transfer hydrogenation nih.govmdpi.com. By modifying the this compound backbone, it is possible to tune the electronic and steric properties of the resulting ligands. This fine-tuning can lead to the development of highly efficient and selective catalysts for a range of chemical reactions. The synthesis of palladium complexes with indolyl-NNN-type ligands for Suzuki reactions further underscores the potential of nitrogen-containing heterocyclic ligands in catalysis mdpi.com.

Q & A

Q. Characterization Methodology

- X-ray crystallography : Resolve bond lengths and angles (SHELX refinement ).

- NOESY NMR : Detect spatial proximity between Cl and pyrrole protons.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₆ClN₂ requires m/z 181.03 ± 0.005).

Compare experimental IR/Raman spectra with DFT-predicted vibrational modes for validation.

How can researchers design analogs of this compound for biological activity studies?

Q. Biological Application

- Scaffold modification : Replace Cl with Br or F (see halogenated pyridines in ) to modulate lipophilicity.

- Pyrrole substitution : Introduce methyl or carboxyl groups to enhance binding (e.g., as in indole derivatives ).

Validate activity via in vitro assays (e.g., enzyme inhibition) and molecular docking (MOE ) to predict target interactions.

What safety protocols are critical when handling this compound?

Q. Operational Guidance

- Ventilation : Use fume hoods to avoid inhalation (pyridine derivatives are volatile ).

- PPE : Nitrile gloves and goggles; avoid skin contact (potential irritant).

- Waste disposal : Neutralize with dilute NaOH before incineration.

Refer to Sigma-Aldrich safety data sheets for analogous compounds .

How can researchers address low yields in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。